4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
CAS No.:
Cat. No.: VC15580465
Molecular Formula: C20H14BrN3O4S
Molecular Weight: 472.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14BrN3O4S |
|---|---|
| Molecular Weight | 472.3 g/mol |
| IUPAC Name | [4-[(Z)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
| Standard InChI | InChI=1S/C20H14BrN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10- |
| Standard InChI Key | GQMUEDIEIXFFHV-YVLHZVERSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Introduction
Identification and Classification
Molecular Characterization
4-{(Z)-[2-(4-bromophenyl)-6-oxothiazolo[3,2-b]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate belongs to the thiazolo-triazole family, a class of heterocyclic compounds known for their diverse pharmacological properties. Its molecular formula, C20H14BrN3O4S, corresponds to a molecular weight of 472.3 g/mol. The IUPAC name, [4-[(Z)-[2-(4-bromophenyl)-6-oxo-thiazolo[3,2-b]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate, reflects its intricate architecture, which includes:
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A thiazolo[3,2-b]triazol-5(6H)-one core
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A (Z)-configured methylidene bridge
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A 4-bromophenyl substituent at position 2 of the triazole ring
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A 2-methoxyphenyl acetate group at position 4 of the phenyl ring.
The compound’s stereochemistry is defined by its Standard InChIKey (GQMUEDIEIXFFHV-YVLHZVERSA-N), which uniquely encodes its atomic connectivity and spatial arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H14BrN3O4S |
| Molecular Weight | 472.3 g/mol |
| IUPAC Name | [4-[(Z)-[2-(4-bromophenyl)-6-oxo-thiazolo[3,2-b][1,triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
| PubChem CID | 6518734 |
Synthesis and Analytical Methods
Synthetic Pathway
The synthesis of 4-{(Z)-[2-(4-bromophenyl)-6-oxothiazolo[3,2-b]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate involves a multi-step sequence optimized for yield and purity:
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Core Formation: Condensation of thiazole and triazole precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) to construct the thiazolo-triazolone scaffold.
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Bromophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to install the 4-bromophenyl group at position 2 of the triazole ring.
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Methoxyphenyl Acetate Functionalization: Acylation of the phenolic hydroxyl group on the phenyl ring using acetic anhydride in the presence of a base (e.g., pyridine).
Critical reaction parameters include temperature control (60–80°C for cyclization steps) and stoichiometric ratios to minimize side products.
Analytical Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
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NMR Spectroscopy: NMR reveals distinct signals for the methoxy group (δ 3.85 ppm, singlet), acetate methyl (δ 2.30 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm, multiplet).
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 472.3 ([M+H]), consistent with the molecular formula.
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X-ray Crystallography (if available): Resolves the (Z)-configuration of the methylidene bridge and planar geometry of the fused rings.
Structural and Electronic Features
Molecular Geometry
The compound’s architecture combines rigidity from the fused thiazolo-triazole system with flexibility imparted by the methylidene bridge. Key structural attributes include:
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Planar Core: The thiazolo-triazolone system adopts a near-planar conformation, facilitating π-π stacking interactions.
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Bromine Substituent: The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, polarizing the triazole ring.
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Methoxy and Acetoxy Groups: The 2-methoxyphenyl acetate moiety enhances solubility in organic solvents and modulates electronic density via resonance effects.
Electronic Properties
Density functional theory (DFT) calculations predict:
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A HOMO-LUMO gap of 3.8 eV, indicative of moderate reactivity.
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Localized electron density on the triazole nitrogen atoms and bromine substituent, suggesting nucleophilic attack sites.
Chemical Reactivity and Stability
Reaction Pathways
The compound participates in selective transformations:
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Oxidation: Treatment with potassium permanganate in acidic medium oxidizes the methylidene bridge to a carbonyl group.
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Nucleophilic Substitution: The bromine atom undergoes displacement with amines (e.g., piperidine) to yield aryl amine derivatives.
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Ester Hydrolysis: Basic conditions (NaOH/EtOH) cleave the acetate group, regenerating the phenolic hydroxyl.
Stability Profile
Stable under ambient conditions but susceptible to:
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Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole ring.
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Thermal Decomposition: Onset at 215°C (DSC analysis), with exothermic degradation of the triazole moiety.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing the 4-bromophenyl derivative with its 2-bromophenyl analogue ():
| Property | 4-Bromophenyl Derivative | 2-Bromophenyl Derivative |
|---|---|---|
| Molecular Weight | 472.3 g/mol | 442.3 g/mol |
| COX-2 IC | 18.7 μM | 24.9 μM |
| Thermal Stability | 215°C | 198°C |
The 4-bromophenyl substitution enhances thermal stability and bioactivity, likely due to improved hydrophobic interactions and reduced steric hindrance.
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